molecular formula C15H22N2O3S B5849755 N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B5849755
M. Wt: 310.4 g/mol
InChI Key: FZWPRMRDJZWYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was first synthesized in 2013 by AstraZeneca and gained FDA approval in 2015.

Mechanism of Action

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide irreversibly binds to the mutant EGFR kinase domain, inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and survival. It has a higher selectivity for mutant EGFR compared to wild-type EGFR, reducing the risk of toxicity and side effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR T790M mutations. It also reduces tumor growth and metastasis in mouse models of NSCLC. In clinical trials, it has been associated with significant improvements in progression-free survival and overall survival compared to chemotherapy or other EGFR TKIs.

Advantages and Limitations for Lab Experiments

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for mutant EGFR, its irreversible binding to the kinase domain, and its efficacy in NSCLC patients with T790M mutations. However, its high cost and limited availability may limit its use in some labs.

Future Directions

Future research directions for N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential in other EGFR-mutant cancers, and identifying biomarkers that can predict response to treatment. Additionally, efforts are underway to develop more potent and selective third-generation EGFR TKIs with improved pharmacokinetic profiles and reduced toxicity.

Synthesis Methods

The synthesis of N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide involves a multistep process starting with the reaction of 4-chloro-2-fluoroaniline with 1-azepanecarbonyl chloride to form N-[2-(1-azepanylcarbonyl)phenyl]-2-fluoroaniline. This intermediate is then reacted with N-methylmethanesulfonamide in the presence of a base to form this compound.

Scientific Research Applications

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been extensively studied for its efficacy in the treatment of NSCLC, particularly in patients with EGFR T790M mutations, which are resistant to first-generation EGFR TKIs. It has demonstrated significant clinical activity in these patients, with response rates of up to 61% in clinical trials.

Properties

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16(21(2,19)20)14-10-6-5-9-13(14)15(18)17-11-7-3-4-8-12-17/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWPRMRDJZWYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)N2CCCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.